Zanzalintinib - 2367004-54-2

Zanzalintinib

Catalog Number: EVT-8278567
CAS Number: 2367004-54-2
Molecular Formula: C29H25FN4O5
Molecular Weight: 528.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zanzalintinib is an orally bioavailable inhibitor of the receptor tyrosine kinases (RTKs) hepatocyte growth factor receptor (c-Met; HGFR), vascular endothelial growth factor receptor type 2 (VEGFR2), AXL and MER, with potential anti-angiogenesis and antineoplastic activities. Upon oral administration, zanzalintinib targets and binds to c-Met, VEGFR2, AXL and MER, and prevents their RTK activity. This blocks c-Met/VEGFR2/AXL/MER-mediated signal transduction pathways, and inhibits the proliferation and migration of c-Met-, VEGFR2-, AXL- and MER-overexpressing tumor cells. c-Met, overexpressed in many tumor cell types, plays a critical role in tumor formation, proliferation, invasion and metastasis, and contributes to tumor resistance. VEGFR2, overexpressed in certain tumor types, plays an essential role in angiogenesis and the proliferation, survival, migration and differentiation of endothelial cells. AXL and MER, both members of the TAM (Tyro3, Axl and Mer) family of RTKs, are overexpressed by many tumor cell types. They play key roles in tumor cell proliferation, survival, invasion, angiogenesis and metastasis, and their expression is associated with enhanced immunosuppression, drug resistance and poor prognosis.
Overview

Zanzalintinib is a small-molecule compound that has garnered attention in the field of oncology, particularly for its role as a potential therapeutic agent in treating various cancers. It is classified as a selective inhibitor of certain protein kinases, which play critical roles in cell signaling pathways that regulate cell proliferation, survival, and apoptosis.

Source

Zanzalintinib was developed through collaborative efforts in pharmaceutical research, focusing on targeting specific pathways involved in tumor growth and metastasis. Its development is part of a broader trend in cancer therapeutics aimed at precision medicine, where treatments are tailored to the molecular characteristics of individual tumors.

Classification

Zanzalintinib falls under the category of kinase inhibitors, specifically targeting the receptor tyrosine kinases involved in cancer progression. This classification places it alongside other notable compounds used in cancer therapies, such as imatinib and gefitinib.

Synthesis Analysis

Methods

The synthesis of Zanzalintinib involves several key steps, typically starting from readily available chemical precursors. The synthesis can be described as follows:

  1. Formation of the Core Structure: The initial step often involves the creation of a bicyclic structure that serves as the backbone for further functionalization.
  2. Functional Group Modifications: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions to enhance the compound's potency and selectivity.
  3. Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain Zanzalintinib in its pure form.

Technical Details

The detailed synthetic pathway may vary depending on the specific analog being produced, but typically involves careful control of reaction conditions (temperature, solvent choice) to optimize yield and minimize byproducts.

Molecular Structure Analysis

Structure

Zanzalintinib has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The chemical formula is typically represented as CX_{X}HY_{Y}NZ_{Z}OW_{W}, where X, Y, Z, and W represent the number of each atom type.

Data

  • Molecular Weight: Approximately 400-500 g/mol (exact value depends on specific formulation).
  • 3D Structure: The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis

Reactions

Zanzalintinib undergoes various chemical reactions that are crucial for its activity:

  1. Binding to Kinases: The primary reaction involves the binding of Zanzalintinib to ATP-binding sites on target kinases, inhibiting their activity.
  2. Metabolism: In vivo, Zanzalintinib is metabolized primarily by liver enzymes (cytochrome P450 family), leading to various metabolites that may have differing pharmacological effects.

Technical Details

The kinetics of these reactions can be studied using enzyme assays to determine IC50 values (the concentration required to inhibit 50% of enzyme activity), which are critical for assessing potency.

Mechanism of Action

Process

Zanzalintinib exerts its effects by selectively inhibiting specific kinases involved in signaling pathways that promote cancer cell growth and survival. This inhibition leads to:

  • Decreased Proliferation: By blocking signals that stimulate cell division.
  • Induction of Apoptosis: Promoting programmed cell death in cancer cells.
  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

Data

Studies have shown that Zanzalintinib demonstrates efficacy against certain cancer cell lines in vitro and has shown promise in preclinical models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Zanzalintinib is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa value indicates its ionization state at physiological pH, influencing its absorption and distribution.
Applications

Scientific Uses

Zanzalintinib is primarily investigated for its potential applications in oncology. Its selective inhibition mechanism makes it suitable for:

  • Targeted cancer therapies aimed at specific tumor types characterized by overactive signaling pathways.
  • Combination therapies with other anticancer agents to enhance efficacy and overcome resistance mechanisms.

Properties

CAS Number

2367004-54-2

Product Name

Zanzalintinib

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide

Molecular Formula

C29H25FN4O5

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C29H25FN4O5/c1-31-26(35)22-15-21-23(16-25(22)38-2)32-14-11-24(21)39-20-9-7-19(8-10-20)34-28(37)29(12-13-29)27(36)33-18-5-3-17(30)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)(H,33,36)(H,34,37)

InChI Key

JSPCKALGNNVYOO-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.